molecular formula C16H12ClFN2O2 B2865557 (2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide CAS No. 2094046-72-5

(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide

Cat. No. B2865557
CAS RN: 2094046-72-5
M. Wt: 318.73
InChI Key: TUFPGTSNVAETRW-YSSOQSIOSA-N
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Description

(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the transport of chloride ions across cell membranes. Mutations in the CFTR gene result in cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.

Mechanism of Action

(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide inhibits the function of the CFTR protein by binding to a specific site on the protein. This binding prevents the opening of the chloride channel, which results in the inhibition of chloride transport across cell membranes.
Biochemical and Physiological Effects
(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide has been shown to restore chloride transport in cells with mutant CFTR proteins, which is the underlying cause of cystic fibrosis. In addition, (2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide has been shown to inhibit the secretion of fluid in the intestine, which may be useful in treating secretory diarrhea.

Advantages and Limitations for Lab Experiments

(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. However, (2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide has limitations in that it only inhibits the function of the CFTR protein and does not address the underlying genetic mutations that cause cystic fibrosis.

Future Directions

There are several future directions for research on (2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide. One area of research is the development of more potent and selective inhibitors of the CFTR protein. Another area of research is the use of (2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide in combination with other drugs to enhance its therapeutic effects. Finally, research is needed to better understand the biochemical and physiological effects of (2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide and its potential applications in treating other diseases.

Synthesis Methods

(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the reaction of 2-chlorobenzophenone with ethyl cyanoacetate to form (2-chlorophenyl)-2-cyanoacetate, which is then reacted with 4-fluorobenzylamine to form (2-chlorophenyl)-N-(4-fluorobenzyl)-2-cyanoacetamide. The final step involves the hydrolysis of the cyano group to form (2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide.

Scientific Research Applications

(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. In cystic fibrosis, (2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide has been shown to restore chloride transport in cells with mutant CFTR proteins. (2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide has also been studied for its potential use in treating other diseases, such as polycystic kidney disease and secretory diarrhea.

properties

IUPAC Name

(2R)-2-(2-chlorophenyl)-N-[cyano-(4-fluorophenyl)methyl]-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O2/c17-13-4-2-1-3-12(13)15(21)16(22)20-14(9-19)10-5-7-11(18)8-6-10/h1-8,14-15,21H,(H,20,22)/t14?,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFPGTSNVAETRW-YSSOQSIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)NC(C#N)C2=CC=C(C=C2)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](C(=O)NC(C#N)C2=CC=C(C=C2)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide

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